molecular formula C10H9ClN4O3 B12906910 N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine CAS No. 569351-67-3

N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine

Cat. No.: B12906910
CAS No.: 569351-67-3
M. Wt: 268.65 g/mol
InChI Key: JRPIFGCXVXNJPM-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the triazole ring. The final step involves the reaction of the triazole with chloroacetic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for monitoring and controlling reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-((1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-chloroacetyl)-1H-1,2,4-triazole
  • 4-Chlorophenyl-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

What sets 2-((1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

569351-67-3

Molecular Formula

C10H9ClN4O3

Molecular Weight

268.65 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazol-3-yl]amino]acetic acid

InChI

InChI=1S/C10H9ClN4O3/c11-6-1-3-7(4-2-6)15-10(18)13-9(14-15)12-5-8(16)17/h1-4H,5H2,(H,16,17)(H2,12,13,14,18)

InChI Key

JRPIFGCXVXNJPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NC(=N2)NCC(=O)O)Cl

Origin of Product

United States

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